molecular formula C28H27F2N3O6 B14995636 N-(3,4-difluorophenyl)-2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl}acetamide

N-(3,4-difluorophenyl)-2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl}acetamide

Cat. No.: B14995636
M. Wt: 539.5 g/mol
InChI Key: JZKVELMLHRNHOH-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl}acetamide is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups

Preparation Methods

The synthesis of N-(3,4-difluorophenyl)-2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl}acetamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the imidazolidinone core: This step involves the cyclization of appropriate precursors under controlled conditions to form the imidazolidinone ring.

    Introduction of aromatic substituents: The aromatic rings are introduced through substitution reactions, often using halogenated precursors and palladium-catalyzed coupling reactions.

    Functional group modifications:

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

N-(3,4-difluorophenyl)-2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings, using reagents like sodium methoxide or lithium diisopropylamide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(3,4-difluorophenyl)-2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl}acetamide has several scientific research applications:

    Medicinal Chemistry: This compound may serve as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study the interactions of small molecules with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar compounds to N-(3,4-difluorophenyl)-2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl}acetamide include:

These compounds share structural similarities but differ in specific substituents and functional groups, which can lead to differences in their chemical reactivity and biological activity

Properties

Molecular Formula

C28H27F2N3O6

Molecular Weight

539.5 g/mol

IUPAC Name

N-(3,4-difluorophenyl)-2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide

InChI

InChI=1S/C28H27F2N3O6/c1-37-20-6-4-5-19(15-20)33-27(35)23(16-26(34)31-18-8-9-21(29)22(30)14-18)32(28(33)36)12-11-17-7-10-24(38-2)25(13-17)39-3/h4-10,13-15,23H,11-12,16H2,1-3H3,(H,31,34)

InChI Key

JZKVELMLHRNHOH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(C(=O)N(C2=O)C3=CC(=CC=C3)OC)CC(=O)NC4=CC(=C(C=C4)F)F)OC

Origin of Product

United States

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